Selenocystathionamine

Description

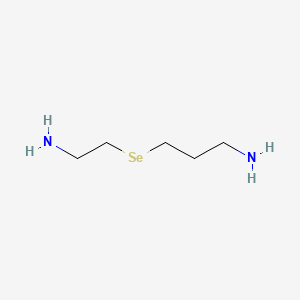

Structure

2D Structure

Properties

CAS No. |

58114-52-6 |

|---|---|

Molecular Formula |

C5H14N2Se |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-(2-aminoethylselanyl)propan-1-amine |

InChI |

InChI=1S/C5H14N2Se/c6-2-1-4-8-5-3-7/h1-7H2 |

InChI Key |

XWJXUTRVPLTWSK-UHFFFAOYSA-N |

SMILES |

C(CN)C[Se]CCN |

Canonical SMILES |

C(CN)C[Se]CCN |

Other CAS No. |

58114-52-6 |

Synonyms |

selenocystathionamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for Selenocystathionamine Production in Research

Chemical Synthesis of Selenocystathionamine: Detailed Reaction Pathways and Precursor Chemistry

The chemical synthesis of this compound has been primarily documented in research from the 1970s. This section details the historical context and the specific chemical reactions involved in its preparation.

Historical Development of Synthetic Approaches to this compound

The foundational work on the synthesis of this compound was reported in 1976 by a group of Italian researchers: Rinaldi, Pellegrini, Dernini, and De Marco. Their work provided the first detailed account of the preparation of this selenoether diamine. At the time, research into organoselenium compounds was expanding, with a growing interest in the biological and chemical properties of selenium-containing analogues of naturally occurring sulfur compounds. The synthesis of this compound was part of a broader effort to synthesize and characterize various selenoamino acids and related derivatives. The methods developed during this period remain the primary reference for the chemical production of this compound.

Specific Chemical Reactions and Conditions Employed for this compound Elaboration

The synthesis of this compound, with the chemical formula NH₂CH₂CH₂-Se-CH₂CH₂CH₂NH₂, involves the formation of a carbon-selenium-carbon bond. Based on related syntheses of similar organoselenium compounds by the same research group, a probable reaction pathway involves the nucleophilic attack of a selenium-containing precursor on an appropriate electrophile.

A plausible synthetic route, analogous to the synthesis of a higher homologue of selenalysine (B14091811) reported by members of the same research group, would start with the reduction of a diselenide, such as selenocystine, to generate a selenol intermediate. researchgate.netresearchgate.net This highly reactive selenol can then react with a suitable alkyl halide. For the synthesis of this compound, 3-bromopropylamine (B98683) or a similar 3-halopropylamine derivative would serve as the electrophilic precursor.

The key steps in this proposed synthesis are:

Reduction of a Diselenide: A selenium-containing starting material like DL-selenocystine is reduced to its corresponding selenol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reaction breaks the selenium-selenium bond of the diselenide, yielding two equivalents of the selenol.

Nucleophilic Substitution: The resulting selenol, being a potent nucleophile, reacts with an alkyl halide such as 3-bromopropylamine hydrobromide. This is a standard SN2 reaction where the selenium atom displaces the bromide ion, forming the C-Se bond. The reaction would likely be carried out under conditions that favor this substitution, such as in an appropriate solvent system that can accommodate both the charged and uncharged reactants.

The table below outlines the proposed reactants and their roles in the synthesis of this compound.

| Reactant / Reagent | Role in Synthesis |

| DL-Selenocystine | Precursor to the selenium-containing nucleophile |

| Sodium Borohydride (NaBH₄) | Reducing agent to generate the selenol |

| 3-Bromopropylamine hydrobromide | Electrophilic precursor providing the 3-aminopropyl group |

| Solvent (e.g., Ethanol/Water) | Reaction medium |

This method yields this compound as the target product, which can then be purified using techniques like ion-exchange chromatography.

Strategies for Stereoselective or Regioselective Synthesis (If Applicable to Future Research)

The historical synthesis of this compound does not appear to have focused on stereoselectivity, likely yielding a racemic mixture if chiral precursors were used. However, modern synthetic organic chemistry offers numerous strategies for stereoselective and regioselective synthesis that could be applied to this compound in future research.

The development of chiral organoselenium reagents and catalysts has enabled a variety of stereoselective transformations. For instance, the use of chiral selenium-containing electrophiles can induce asymmetry in addition reactions to alkenes. While not directly applicable to the known synthesis of this compound from saturated precursors, a de novo synthesis could be designed to incorporate a stereoselective step.

A hypothetical approach could involve the use of a chiral auxiliary attached to one of the precursors to direct the stereochemical outcome of the key bond-forming reaction. Alternatively, a prochiral substrate could be desymmetrized using a chiral selenium-based catalyst. Given that this compound itself is not chiral, these strategies would be more relevant for the synthesis of more complex, chiral analogues of this compound.

Biocatalytic and Enzymatic Approaches for this compound Synthesis (Hypothetical/Future Research Direction if not found explicitly)

While no specific biocatalytic or enzymatic routes for this compound synthesis have been reported, this area represents a promising direction for future research, potentially offering more environmentally benign and highly selective production methods.

Exploration of Enzyme-Mediated Selenization for this compound Analogues

The biosynthesis of selenium-containing compounds in nature relies on a suite of specialized enzymes. For instance, the incorporation of selenium into selenocysteine (B57510) involves a complex enzymatic pathway. mefst.hrreactome.org It is conceivable that some of these enzymes, or engineered variants thereof, could be harnessed for the synthesis of this compound or its analogues.

Enzymes such as methionine synthase, which catalyzes the transfer of a methyl group to homocysteine, or enzymes involved in the transsulfuration pathway, could potentially be engineered to accept selenium-containing substrates. A hypothetical chemoenzymatic approach could involve the enzymatic synthesis of a key precursor, which is then chemically converted to this compound. For example, an enzyme could be used to stereoselectively synthesize a protected amino alcohol, which is then subjected to chemical selenization.

Biosynthetic Potential in Model Organisms (Conceptual Framework)

The engineering of metabolic pathways in model organisms like Escherichia coli or Saccharomyces cerevisiae offers a powerful platform for the production of complex molecules. A conceptual framework for the biosynthesis of this compound could involve the introduction of a synthetic pathway composed of enzymes from various sources.

This hypothetical pathway might include:

An enzyme capable of activating a selenium source: For example, selenide (B1212193) could be converted to a more reactive species.

A transferase enzyme: This enzyme would catalyze the transfer of the activated selenium to an amino-containing substrate.

Enzymes for precursor synthesis: The host organism's metabolism would be engineered to overproduce the necessary amine precursors.

The successful implementation of such a biosynthetic pathway would require significant research in enzyme discovery, protein engineering, and metabolic engineering. However, the potential benefits of a sustainable, cell-based production system for this compound and related compounds make this a compelling area for future investigation.

Enzymatic Transformations and Metabolic Pathways of Selenocystathionamine in Biological Systems

Oxidative Deamination of Selenocystathionamine by Amine Oxidases

Oxidative deamination is a metabolic process involving the removal of an amine group from a molecule, which is catalyzed by enzymes like amine oxidases. wikipedia.orgtaylorandfrancis.comvedantu.com This process is crucial in the breakdown of amino acids, converting them into more easily metabolized forms and producing ammonia (B1221849) as a byproduct. wikipedia.org

Diamine oxidases (DAO) are copper-containing enzymes that catalyze the oxidative deamination of primary amines, including histamine (B1213489) and other diamines, into their corresponding aldehydes, ammonia, and hydrogen peroxide. mdpi.comsigmaaldrich.com Research has demonstrated that this compound, a diamine containing a selenium atom, is a substrate for diamine oxidase. nih.govresearchgate.net Specifically, studies using lentil seedlings amine oxidase and pig kidney diamineoxidase have shown that these enzymes catalyze the oxidative deamination of this compound. nih.govresearchgate.net This indicates that the presence of a selenium atom in the carbon chain does not prevent the enzyme from acting on the compound's amino groups. nih.gov

The activity of diamine oxidase is influenced by the structure of the substrate molecule. For instance, the length of the carbon chain separating the two amino groups can affect the binding affinity of the molecule to the enzyme. frontiersin.org this compound, being an asymmetrical selenoether, presents two different amino groups that can be targeted by the enzyme. nih.gov

The oxidative deamination of this compound, being an asymmetrical molecule, can theoretically yield two different aminoaldehydes depending on which of the two amino groups is oxidized. nih.gov It has been demonstrated that lentil seedlings amineoxidase acts on both amino groups of this compound, leading to the formation of both possible aminoaldehydes. nih.gov

Further research on the oxidation of similar compounds, like cystathionamine (B1228861), by diamine oxidase from pea seedlings has identified the primary product as a cyclized aminoaldehyde. researchgate.net This primary product is unstable and undergoes further reactions. researchgate.net Preliminary data on the oxidation of this compound by pig kidney diamineoxidase also suggest that the initial product is a cyclized aminoaldehyde that subsequently degrades. researchgate.net The process of oxidative deamination of lysine (B10760008) residues has been shown to generate an equilibrium of aldehyde and a six-membered ring 2-piperidinol (B1352357) derivative. nih.gov

The general reaction of oxidative deamination catalyzed by amine oxidases results in the formation of an aldehyde, ammonia, and hydrogen peroxide. mdpi.comuniprot.org

Kinetic studies are essential for understanding the rate and mechanism of enzymatic reactions. nih.gov For diamine oxidases, kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) can be determined to characterize the enzyme's affinity for its substrate and its catalytic efficiency. semanticscholar.org

In the case of this compound oxidation by lentil seedlings amineoxidase, it has been shown that the enzyme catalyzes the oxidative deamination of either of the two aminogroups. nih.gov This suggests a complex kinetic behavior, as two different primary products can be formed. nih.gov The study of the kinetics of diamine oxidase reactions often involves spectrophotometric methods to measure the production of the aldehyde product over time. nih.gov

Table 1: Substrates of Diamine Oxidase and their Relative Degradation Rates

This table is based on data indicating the relative degradation rates of various substrates by porcine diamine oxidase, with histamine showing the highest rate. frontiersin.org

Comparative studies of the oxidation of this compound and its sulfur-containing analog, cystathionamine, by lentil seedlings amineoxidase have revealed that both are substrates for the enzyme. nih.gov Both asymmetrical molecules can be deaminated at either of their amino groups, leading to the formation of two different aminoaldehydes. nih.gov

The substrate specificity of diamine oxidases is broad, and they can act on various aliphatic and aromatic primary amines. frontiersin.orgmdpi.com The length of the carbon chain and the presence of other functional groups in the substrate molecule influence the enzyme's activity. frontiersin.org For example, pig kidney diamine oxidase shows a high affinity for substrates like cadaverine (B124047) and histamine. sigmaaldrich.com

By using automated ion-exchange chromatography, this compound can be distinguished from cystathionamine, as well as from cystamine (B1669676) and selenocystamine, highlighting the analytical differences between these related compounds. researchgate.net

Table 2: Comparison of Diamine Oxidase Substrates

Further Metabolic Fates of this compound and its Derivatives within Cellular Environments

The metabolic fate of a compound refers to the entirety of the transformations it undergoes within a biological system. researchgate.netnih.gov This includes absorption, distribution, metabolism, and excretion. nih.gov

Selenium is an essential trace element that is incorporated into selenoproteins, which have diverse and vital functions in the human body, including antioxidant defense and thyroid hormone synthesis. nih.gov The metabolism of selenium involves a series of reduction and incorporation steps. researchgate.net

The metabolic pathway of this compound would likely intersect with the general selenium metabolism. After its initial oxidative deamination, the resulting selenium-containing metabolites would be further processed by the cellular machinery. While the specific pathways for the further metabolism of this compound derivatives are not fully elucidated, it can be hypothesized that the selenium atom would eventually be made available for the synthesis of selenoproteins. nih.gov This would involve the breakdown of the carbon skeleton and the release of a reduced form of selenium, such as hydrogen selenide (B1212193), which is a key intermediate in selenoprotein synthesis. researchgate.net

The integration of selenium from various dietary sources into the body's metabolic pathways is a complex process influenced by the chemical form of the selenium compound. researchgate.net The study of the metabolic fate of compounds like this compound contributes to a broader understanding of how the body utilizes this essential trace element. researchgate.net

Potential Linkages to Selenocysteine (B57510) and Selenoprotein Biosynthesis Pathways (Contextual Exploration)

The biosynthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, is a complex, tRNA-dependent process. nih.gov In eukaryotes and archaea, it begins with the aminoacylation of a specific tRNA (tRNA[Ser]Sec) with serine, followed by phosphorylation to form O-phosphoseryl-tRNA[Ser]Sec. nih.govcurie.fr This intermediate is then converted to selenocysteinyl-tRNA[Ser]Sec by Sec synthase, utilizing selenophosphate as the selenium donor. nih.govdovepress.com Selenophosphate itself is synthesized from selenide by selenophosphate synthetase 2 (SPS2). nih.govcurie.fr This newly synthesized Sec-tRNA[Ser]Sec is then incorporated into growing polypeptide chains at UGA codons, a process that requires a specialized elongation factor and a specific mRNA structure known as the Selenocysteine Insertion Sequence (SECIS). nih.govnih.govnih.gov

Given that various organic and inorganic selenocompounds are metabolized to a common intermediate, likely selenide, for selenoprotein synthesis, it is plausible that this compound could serve as a source of selenium for this central pathway. nih.govreactome.org The catabolism of this compound could potentially release selenide, which would then be utilized by SPS2 to generate selenophosphate. This would link this compound metabolism directly to the core machinery of selenocysteine and, consequently, selenoprotein biosynthesis. However, direct experimental evidence demonstrating this specific metabolic connection is currently lacking.

Studies on selenomethionine, another organic selenium compound, indicate that it can be converted to selenocysteine, although the majority of it may be incorporated directly into proteins in place of methionine. nih.gov The metabolism of different selenocompounds can vary, influencing their distribution and incorporation into selenoproteins. nih.gov It has been noted that once internalized, the systemic metabolism of various selenocompounds often converges. nih.gov

The trans-selenation pathway, which involves the conversion of selenohomocysteine to selenocysteine via cystathionine (B15957) beta-synthase, represents another potential route through which selenium from various sources is channeled towards selenoprotein synthesis. nih.gov While not directly implicating this compound, this pathway highlights the metabolic flexibility in handling different selenium-containing molecules.

Investigation of Metabolic Flux and Compartmentation of this compound

Specific research on the metabolic flux and cellular compartmentation of this compound is not extensively documented. However, some insights can be drawn from related compounds and general principles of cellular transport and metabolism. An early study detailed the synthesis of this compound and reported its oxidative deamination by pig kidney diamineoxidase. researchgate.net This enzymatic action suggests a catabolic fate for this compound within the cell. The initial product of this reaction is proposed to be a cyclized aminoaldehyde, which then undergoes further degradation. researchgate.net Oxidative enzymes, such as oxidases and peroxidases, are known to catalyze oxidation reactions in biological systems. wikipedia.org

The uptake and intracellular localization of molecules are critical determinants of their metabolic fate. curie.frdovepress.comnih.govmonash.edu For many compounds, cellular uptake is an active process, often involving endocytosis, with subsequent localization to specific organelles like mitochondria or the endoplasmic reticulum. curie.frmonash.edu While specific transporters for this compound have not been identified, its structural similarity to other diamines and amino acids suggests that it might utilize existing transport systems.

The subcellular localization of enzymes involved in selenium metabolism is an important aspect of its regulation. For instance, selenoprotein synthesis occurs on ribosomes in the cytoplasm, while other aspects of selenium metabolism, such as detoxification, may occur in other compartments. nih.govnih.gov The localization of diamine oxidase, the enzyme shown to act on this compound, would be a key factor in determining where in the cell its metabolism is initiated.

Biological Roles and Biochemical Interactions of Selenocystathionamine in Model Systems

Comparative Biological Studies with Chemically Related Compounds

Comparing selenocystathionamine with its analogs provides insight into the functional significance of the selenium atom.

This compound is the selenium analogue of cystathionamine (B1228861), with a selenium atom replacing the sulfur atom in the molecule's carbon chain. nih.govresearchgate.netlibretexts.orglibretexts.org Both compounds are asymmetrical ethers (selenoether and thioether, respectively) and share a key biochemical function: they both act as substrates for plant amine oxidase. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the oxidative deamination of both compounds, resulting in the formation of their corresponding aminoaldehydes. nih.govresearchgate.net Despite this functional similarity, the two compounds can be effectively distinguished from one another using analytical techniques such as automated ion-exchange chromatography. researchgate.netvdoc.pub

Table 1: Comparison of this compound and its Sulfur Analogue, Cystathionamine

| Feature | This compound | Cystathionamine |

|---|---|---|

| Core Heteroatom | Selenium | Sulfur |

| Chemical Class | Asymmetrical Selenoether | Asymmetrical Thioether |

| Substrate for Plant Amine Oxidase | Yes nih.govresearchgate.net | Yes nih.govresearchgate.net |

| Primary Reaction Product | Aminoaldehydes nih.gov | Aminoaldehydes nih.gov |

| Analytical Separation | Differentiable by ion-exchange chromatography researchgate.netvdoc.pub | Differentiable by ion-exchange chromatography researchgate.netvdoc.pub |

Analytical methods are crucial for distinguishing this compound from other structurally similar compounds. Automated ion-exchange chromatography using a sulfonated resin has been successfully employed to separate this compound from its sulfur analogue cystathionamine, as well as from the related compounds cystamine (B1669676) and selenocystamine. researchgate.net This chromatographic differentiation is essential for accurately studying the metabolism and biological roles of each compound individually. researchgate.netvdoc.pub

Table 2: Compounds Differentiable from this compound via Ion-Exchange Chromatography

| Compound | Can be Separated from this compound | Reference |

|---|---|---|

| Cystathionamine | Yes | researchgate.netvdoc.pub |

| Cystamine | Yes | researchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of Selenocystathionamine in Research

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantitative Analysis in Research

While chromatography is excellent for separation, spectroscopic and spectrometric techniques are indispensable for unambiguous structural confirmation and precise quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules in solution. sioc.ac.cnebsco.com Although specific NMR studies on selenocystathionamine are not yet prevalent in the literature, the application of NMR is a logical and necessary step for its detailed structural characterization.

Conceptual Application: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments could provide a wealth of structural information.

¹H NMR: Would reveal the number of different types of protons in the molecule and their chemical environments. The integration of the signals would correspond to the number of protons of each type.

¹³C NMR: Would provide information about the carbon skeleton of the molecule.

⁷⁷Se NMR: The selenium-77 (B1247304) isotope is NMR-active and would provide direct information about the chemical environment of the selenium atom, which would be highly characteristic of this compound.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.

NMR spectroscopy is non-destructive and can provide quantitative information, making it a valuable tool for future in-depth studies of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound (Conceptual/Future Research)

Molecular Weight Determination: The initial step in the mass spectrometric analysis would be the determination of the accurate molecular weight of this compound. Using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would allow for the precise mass measurement of the protonated molecule [M+H]⁺. The characteristic isotopic pattern of selenium, with its six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), would provide a definitive signature for a selenium-containing compound. cabidigitallibrary.org

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion and generate a characteristic fragmentation pattern, which is crucial for structural confirmation. Based on the structure of this compound (NH₂CH₂CH₂-Se-CH₂CH₂CH₂NH₂), the following fragmentation pathways can be conceptually proposed:

Cleavage of the C-Se bonds: This would be a primary fragmentation pathway, leading to the formation of characteristic fragment ions.

Loss of ammonia (B1221849) (NH₃): Fragmentation involving the loss of the amino groups is a common pathway for amino compounds.

Cleavage of the carbon-carbon bonds in the ethyl and propyl chains.

The resulting product ions would be unique to the structure of this compound, allowing for its unambiguous identification in complex samples. The development of a Multiple Reaction Monitoring (MRM) method, based on specific parent-to-product ion transitions, would enable highly selective and sensitive quantification. researchgate.net

Future research should focus on acquiring experimental mass spectrometric data for pure this compound to establish a reference library of its spectral characteristics. This would greatly facilitate its identification and quantification in biological and environmental samples.

Elemental Analysis Techniques for Selenium Content in this compound Studies

Determining the total selenium content is a fundamental aspect of characterizing this compound and quantifying its presence in various samples. Several elemental analysis techniques are well-suited for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering exceptional sensitivity and the ability to perform isotopic analysis. rsc.org For the analysis of selenium, samples containing this compound would first undergo digestion, typically using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) and heat to decompose the organic matrix and convert the selenium into an inorganic form. nih.gov The resulting solution is then introduced into the plasma, where the atoms are ionized and subsequently detected by the mass spectrometer. ICP-MS can measure specific selenium isotopes, which is particularly useful for isotope dilution studies to achieve high accuracy in quantification.

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS is another highly sensitive technique for the determination of selenium. nih.gov In this method, a small amount of the digested sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The selenium atoms in the vapor phase absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of selenium in the sample. Matrix modifiers are often used to prevent the premature volatilization of selenium during the ashing step.

Other Techniques: Other methods such as hydride generation atomic absorption spectrometry (HG-AAS) and colorimetric methods can also be employed for selenium quantification. oup.comiaea.org HG-AAS involves the chemical conversion of selenium to volatile selenium hydride (H₂Se), which is then introduced into an atomizer for measurement. Colorimetric methods, while less sensitive than atomic spectrometry techniques, can be a cost-effective option for some applications and involve the formation of a colored complex with a specific reagent. oup.com

A summary of these techniques is presented in the table below.

| Analytical Technique | Principle | Sample Preparation | Key Advantages |

| ICP-MS | Ionization in plasma and detection by mass spectrometry. | Acid digestion | High sensitivity, isotopic analysis capability. rsc.org |

| GFAAS | Atomic absorption of light by atomized sample in a graphite furnace. | Acid digestion | High sensitivity. nih.gov |

| HG-AAS | Conversion to volatile hydride and atomic absorption measurement. | Acid digestion and reduction | Reduced matrix interference. iaea.org |

| Colorimetry | Formation of a colored complex and measurement of absorbance. | Acid digestion and complexation | Cost-effective. oup.com |

Sample Preparation Strategies for Diverse Biological and Chemical Matrices in this compound Research

The effective extraction and cleanup of this compound from complex matrices are critical for accurate analysis. The choice of sample preparation strategy depends on the nature of the sample matrix (e.g., biological tissues, fluids, or chemical synthesis mixtures) and the analytical technique to be used. benthamdirect.comuniovi.es

Extraction: The goal of the extraction step is to efficiently release this compound from the sample matrix while minimizing its degradation.

For biological tissues (e.g., liver, kidney): Enzymatic hydrolysis using proteases is a common and mild method to break down the protein matrix and release selenoamino acids and related compounds. rsc.org

For plant materials: A combination of enzymatic digestion and solvent extraction may be necessary. mdpi.com

For liquid samples (e.g., urine, plasma): Direct analysis after dilution may be possible, but often a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid) is required. nih.gov

For chemical synthesis mixtures: Simple solvent extraction with an appropriate aqueous or organic solvent may be sufficient.

Cleanup and Preconcentration: After extraction, the sample extract often contains interfering substances that need to be removed before analysis. Solid-phase extraction (SPE) is a widely used technique for cleanup and preconcentration. nih.govnih.gov

Ion-Exchange SPE: Given that this compound has two primary amino groups, cation-exchange SPE would be a highly effective method for its selective retention from a sample extract. rsc.org Interfering neutral and anionic compounds would pass through the cartridge, while this compound is retained and can then be eluted with a change in pH or ionic strength.

Reversed-Phase SPE: This can be used to remove nonpolar interferences from aqueous extracts.

Mixed-Mode SPE: Cartridges combining both reversed-phase and ion-exchange functionalities can provide enhanced selectivity for cleanup. nih.gov

Preconcentration may be necessary for samples with very low levels of this compound to bring its concentration within the detection range of the analytical instrument. SPE also serves this purpose by allowing a large volume of sample to be passed through the cartridge, with the analyte being eluted in a small volume of solvent.

A generalized workflow for sample preparation is depicted in the table below.

| Step | Objective | Common Methods | Considerations |

| Extraction | Release of this compound from the matrix. | Enzymatic hydrolysis, solvent extraction, acid hydrolysis. | Method should be chosen to maximize recovery and minimize degradation. rsc.orgumsystem.edu |

| Cleanup | Removal of interfering compounds. | Solid-phase extraction (ion-exchange, reversed-phase, mixed-mode). | The choice of sorbent is critical for selective isolation. nih.govnih.gov |

| Preconcentration | Increase the concentration of the analyte. | Solid-phase extraction. | Important for trace-level analysis. nih.govrsc.org |

Future Directions and Emerging Research Frontiers in Selenocystathionamine Studies

Exploration of Undiscovered Enzymatic Pathways and Novel Metabolic Roles for Selenocystathionamine

A primary frontier in this compound research is the identification of its metabolic origins and fates. While its structure suggests a relationship to the methionine and cysteine metabolic pathways, the specific enzymes responsible for its synthesis and degradation are unknown.

Future research should focus on:

Identification of Biosynthetic Enzymes: Investigating whether known enzymes of the transsulfuration and reverse transsulfuration pathways, such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, can utilize selenium-containing substrates to produce this compound. This could involve in vitro enzymatic assays with purified enzymes and selenium analogs of their canonical substrates.

Metabolomic Profiling: Employing advanced mass spectrometry-based metabolomics to identify this compound and other related selenium metabolites in various cell types and tissues under different conditions of selenium supplementation or stress. This could reveal correlations with other metabolic pathways and hint at its physiological context.

Isotope Tracing Studies: Utilizing stable isotopes of selenium (e.g., ⁷⁸Se or ⁸⁰Se) to trace the metabolic flow of selenium through various pathways in cultured cells or model organisms. This would provide direct evidence for the precursors and products of this compound metabolism.

Functional Genomics Screens: Performing genetic screens (e.g., CRISPR-Cas9) in cell lines to identify genes whose knockout affects the levels of this compound. This could uncover novel enzymes or regulatory proteins involved in its metabolism.

The discovery of these pathways could reveal novel metabolic roles for this compound, potentially as a unique selenium storage molecule, a signaling molecule, or an intermediate in a yet-to-be-discovered selenium-specific metabolic route.

Advanced Structural and Mechanistic Investigations of this compound Interactions with Biological Targets

Understanding how this compound interacts with other biological molecules is crucial to deciphering its function. Advanced structural biology techniques will be instrumental in this endeavor.

Key areas for future investigation include:

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy: As a spin ½ nucleus, ⁷⁷Se is amenable to NMR studies, which can provide detailed information about the chemical environment of the selenium atom. researchgate.netcdnsciencepub.comhuji.ac.il ⁷⁷Se NMR can be used to characterize the structure of this compound in solution and to monitor its interactions with potential binding partners, such as proteins or nucleic acids. researchgate.nethuji.ac.il The chemical shifts and coupling constants observed in ⁷⁷Se NMR can reveal subtle changes in the electronic structure of the selenium atom upon binding, offering insights into the nature of the interaction. huji.ac.ilacs.org

X-ray Crystallography: If this compound is found to bind to a specific protein, co-crystallization and subsequent X-ray diffraction analysis could provide an atomic-level view of the interaction. This would reveal the specific amino acid residues involved in binding and the conformation of this compound within the binding pocket.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that may interact with this compound, cryo-EM offers a powerful tool for structure determination without the need for crystallization.

Mechanistic Enzyme Studies: Once enzymes that metabolize this compound are identified, detailed mechanistic studies can be performed. This would involve a combination of steady-state and pre-steady-state kinetics, site-directed mutagenesis of the enzyme's active site, and spectroscopic techniques to trap and characterize reaction intermediates.

These structural and mechanistic studies will be fundamental in determining whether this compound acts as a substrate, an inhibitor, or an allosteric regulator of specific enzymes.

Investigation of this compound Dynamics in Diverse Biological Systems and Model Organisms

To understand the physiological relevance of this compound, it is essential to study its dynamics in the context of living systems. This involves moving from in vitro studies to in vivo investigations using appropriate model organisms.

Future research should leverage:

Yeast (Saccharomyces cerevisiae): As a simple eukaryotic model, yeast is a powerful tool for studying selenium metabolism and toxicity. microbialcell.comresearchgate.netnih.gov Since yeast does not naturally synthesize selenoproteins, it provides a clean background to study the metabolism of specific selenium compounds. microbialcell.comnih.gov Genetically modified yeast strains could be used to express putative enzymes involved in this compound metabolism to study its synthesis and effects on cellular processes like oxidative stress and growth. researchgate.net

Fruit Fly (Drosophila melanogaster): The fruit fly is a well-established model for studying genetics and development, and recent research has highlighted its utility in investigating selenium metabolism. unl.edu The presence of selenoprotein synthesis machinery in Drosophila makes it a suitable model to study the interplay between this compound and the broader selenoproteome. unl.edu

Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes. This model could be used to study the spatial and temporal distribution of this compound during development and its potential effects on organogenesis.

Mammalian Cell Culture and Animal Models: Ultimately, understanding the role of this compound in human health will require studies in mammalian systems. oup.com This will involve quantifying its levels in different cell types and tissues and investigating how its metabolism is altered in disease states.

These studies will be crucial for understanding how the concentration and localization of this compound change in response to dietary selenium intake, oxidative stress, and other physiological stimuli.

Development of Innovative Tools and Probes for In Situ this compound Research

A major challenge in studying low-abundance metabolites like this compound is their detection and quantification in a complex biological matrix. The development of specific tools and probes for in situ research is therefore a critical future direction.

Emerging areas of focus include:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can selectively react with the unique chemical features of this compound. Such probes would enable the visualization of its subcellular localization and dynamic changes in living cells using fluorescence microscopy. dtu.dkrsc.org

Genetically Encoded Biosensors: Engineering fluorescent protein-based biosensors that can specifically bind to this compound and report its presence through a change in fluorescence (e.g., via FRET). nih.gov These sensors could be expressed in specific cell types or organelles to monitor the dynamics of this compound in real-time. nih.gov

Affinity-Based Probes for Mass Spectrometry: Developing chemical probes that can be used to selectively capture this compound from complex lysates for subsequent identification and quantification by mass spectrometry.

Advanced Mass Spectrometry Imaging: Utilizing techniques like MALDI-MS imaging to map the spatial distribution of this compound within tissue sections, providing insights into its tissue-specific accumulation and function.

These innovative tools will be essential for moving beyond bulk measurements and gaining a deeper understanding of the localized roles of this compound within the cell.

Theoretical and Computational Chemistry Approaches to this compound Reactivity and Function

Computational chemistry provides a powerful framework for predicting the properties and reactivity of molecules, offering insights that can guide experimental studies.

Future computational investigations of this compound should include:

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate the geometric and electronic structure of this compound. odu.eduvu.nlrsc.org These calculations can predict its reactivity, including its pKa values, redox potential, and susceptibility to nucleophilic or electrophilic attack. rsc.orgrsc.org This information is crucial for understanding its potential roles in redox chemistry and enzymatic reactions. vu.nl

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of this compound and its interactions with biological macromolecules like proteins and membranes. odu.edu These simulations can reveal preferred binding modes, the energetics of interaction, and the role of solvent in mediating these interactions.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: For studying enzymatic reactions involving this compound, QM/MM methods can be employed. In this approach, the reactive center (this compound and the enzyme's active site) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of reaction pathways and the calculation of activation energies.

Virtual Screening and Docking: If a protein target for this compound is hypothesized, computational docking studies can be used to predict its binding site and affinity. This can help to prioritize experimental validation.

These theoretical and computational approaches will be invaluable for generating hypotheses about the function of this compound and for interpreting experimental data at a molecular level.

Q & A

Q. Q. What ethical frameworks apply to in vivo studies of this compound’s toxicological profile?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials, including:

- Dose Justification : Based on NOAEL (no-observed-adverse-effect-level) from prior in vitro assays .

- Humane Endpoints : Predefine criteria for early euthanasia to minimize suffering .

- Transparency : Publish negative results in repositories like Zenodo to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.